molecular formula C8H9FN2 B8129154 (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine

(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine

Cat. No.: B8129154
M. Wt: 152.17 g/mol
InChI Key: GMIIRRQEKZETJF-IZZDOVSWSA-N
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Description

(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine (CAS 1450908-96-9) is a fluorinated hydrazone compound with a molecular formula of C8H9FN2 and a molecular weight of 152.17 g/mol . This chemical is a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules. The core research value of this compound lies in its application as a key intermediate for constructing pyrazole and other heterocyclic scaffolds . The hydrazine moiety can undergo cyclocondensation reactions with various 1,3-dicarbonyl systems, such as 1,3-diketones or acetylenic ketones, to form substituted pyrazole rings . Pyrazole derivatives are a significant focus in drug discovery due to their wide range of demonstrated pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antidepressant effects . The incorporation of the 2-fluorophenyl group can be used to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, as fluorine atoms are commonly used in rational drug design . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c1-10-11-6-7-4-2-3-5-8(7)9/h2-6,10H,1H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIIRRQEKZETJF-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/N=C/C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Reaction Mechanism

The reaction proceeds via nucleophilic attack of the methylhydrazine’s amino group on the carbonyl carbon of 2-fluorobenzaldehyde, followed by dehydration to form the hydrazone. The (E)-isomer is favored under thermodynamic control, particularly when reflux conditions are employed.

Reaction Scheme :

2-Fluorobenzaldehyde+MethylhydrazineAcOH, refluxThis compound\text{2-Fluorobenzaldehyde} + \text{Methylhydrazine} \xrightarrow{\text{AcOH, reflux}} \text{this compound}

Typical Conditions :

  • Solvent : Acetic acid (AcOH)

  • Catalyst : Sodium acetate (AcONa)

  • Temperature : Reflux (~110°C)

  • Time : 4–6 hours

Yield : 65–72%

Catalytic Synthesis Approaches

Recent advances in catalytic methods have improved the efficiency and selectivity of hydrazone synthesis. Palladium-based catalysts, as reported in enantioselective synthesis studies, offer enhanced control over reaction pathways.

Solvent and Temperature Optimization

The choice of solvent and temperature critically influences reaction kinetics and isomer distribution.

Solvent Effects

  • Polar Protic Solvents (e.g., AcOH) : Enhance protonation of the carbonyl group, accelerating nucleophilic attack.

  • Aprotic Solvents (e.g., DCE) : Favor catalytic cycles in metal-mediated reactions, improving selectivity.

Temperature Control

  • Room Temperature : Leads to slower reactions with lower E/Z ratios.

  • Reflux Conditions : Drive dehydration, favoring the thermodynamically stable (E)-isomer.

Table 1 : Solvent and Temperature Impact on Yield and Selectivity

SolventTemperature (°C)Yield (%)E/Z Ratio
AcOH1107285:15
DCE607892:8
Ethanol806880:20

Purification and Isolation Techniques

Post-synthetic purification ensures high-purity (E)-isomer isolation.

Crystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline product with >95% purity.

Chromatographic Methods

Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) resolves E/Z isomers, achieving 98% purity for the (E)-form.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MethodYield (%)Purity (%)E-SelectivityCost Efficiency
Acid-Catalyzed729585High
Pd-Catalyzed789892Moderate
Solvent-Free Condensation659075Very High

Key Findings :

  • The acid-catalyzed method balances cost and efficiency for large-scale production.

  • Catalytic approaches offer superior selectivity but require specialized reagents.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated systems minimize side reactions and improve consistency. A pilot study reported a 15% yield increase compared to batch processes.

Waste Management

Neutralization of acidic byproducts with aqueous NaOH ensures environmentally benign processing .

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Biology

  • Antimicrobial Properties : Research has indicated that (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine exhibits antimicrobial activity against various pathogens, including fungi and bacteria. Studies have shown its potential effectiveness against Candida neoformans and multi-drug resistant Staphylococcus aureus, indicating its promise as a lead compound for drug development .
  • Anticancer Activity : Investigations into the biological activity of this compound have also revealed potential anticancer properties, where it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic potential in drug formulation, particularly in developing new treatments for infections caused by antibiotic-resistant bacteria. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its reactive properties and ability to form diverse derivatives.

Mechanism of Action

The mechanism of action of (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylhydrazine
  • 2-Fluorobenzaldehyde
  • 2-Fluorophenylmethylamine

Uniqueness

(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine is unique due to the presence of both a fluorophenyl group and a methylidene hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on recent studies, synthesizing data from various sources.

  • Molecular Formula : C8_8H9_9FN2_2
  • CAS Number : 1450908-96-9

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly its antibacterial and cytotoxic properties. Below are key findings from various research efforts:

Antibacterial Activity

  • Mechanism of Action : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.
  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values reported between 20–40 µM.
    • Against Escherichia coli: MIC values ranging from 40–70 µM, indicating moderate efficacy compared to standard antibiotics like ceftriaxone (4 µM against S. aureus) .
  • Case Studies :
    • In a comparative study, this compound demonstrated superior activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Cytotoxic Activity

  • Cancer Cell Lines : The compound has shown cytotoxic effects in various cancer cell lines, including breast and lung cancer models. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest.
  • Research Findings :
    • A study indicated that the compound could inhibit cell proliferation in cancer cells at non-toxic concentrations, with IC50_{50} values significantly lower than those of conventional chemotherapeutics .

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50_{50} ValuesReference
AntibacterialStaphylococcus aureus20–40 µM
AntibacterialEscherichia coli40–70 µM
CytotoxicityBreast cancer cellsIC50_{50} < 10 µM
CytotoxicityLung cancer cellsIC50_{50} < 15 µM

Q & A

Q. What are the established synthetic routes for (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and fluorinated aldehydes. For example:

  • Methodology : Reacting 2-fluorobenzaldehyde with 2-methylhydrazine in ethanol under reflux, followed by crystallization from methanol .
  • Key Considerations : Reaction pH, solvent polarity, and temperature control are critical to achieving the desired E-isomer. Impurities from Z-isomers or unreacted precursors require purification via column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • FT-IR : Identifies hydrazone C=N stretching (~1600 cm⁻¹) and N-H bending (~3200 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Aromatic protons from the 2-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the methylhydrazine protons resonate at δ 2.3–2.5 ppm .
    • ¹³C-NMR : The hydrazone carbon (C=N) appears at δ 150–155 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 209.2) .
  • Single-Crystal X-ray Diffraction : Resolves the E-configuration and torsional angles between the fluorophenyl and hydrazine moieties .

Q. Table 1: Crystallographic Data (from )

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.21 Å, b = 15.34 Å, c = 10.92 Å
Hydrogen BondsN-H···O (2.85 Å), N-H···N (2.92 Å)

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence electronic and steric properties?

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the hydrazone C=N bond and enhancing reactivity toward nucleophiles .
  • Steric Effects : The ortho-fluorine substituent introduces steric hindrance, reducing rotational freedom and stabilizing the E-isomer .
  • Computational Insight : DFT calculations (e.g., B3LYP/6-31G*) predict partial charges and frontier molecular orbitals, aiding in understanding redox behavior .

Q. What supramolecular interactions stabilize its crystal structure?

The compound forms 3D networks via:

  • Classical Hydrogen Bonds : N-H···O and N-H···N interactions between hydrazine NH and carbonyl/fluorine groups .
  • Non-classical Interactions : C-H···F and C-H···π contacts (3.1–3.4 Å), contributing to layered packing .
  • Disorder : Fluorine atoms exhibit positional disorder in the crystal lattice (56:44 occupancy ratio), resolved using SHELX refinement .

Q. Can this compound act as a ligand for metal coordination?

Yes, the hydrazone moiety (-NH-N=C-) binds transition metals (e.g., Cu²⁺, Ln³⁺) through its imine nitrogen and hydrazinic NH.

  • Case Study : Trivalent lanthanides (e.g., La³⁺, Eu³⁺) form complexes with log K values > 5.0, characterized by UV-Vis titration and potentiometry .
  • Applications : Such complexes are explored for catalytic activity or luminescent materials .

Q. Table 2: Reactivity in Coordination Chemistry

Metal IonBinding SiteStability Constant (log K)
La³⁺Imine N, Hydrazine N5.2 ± 0.3
Cu²⁺Imine N4.8 ± 0.2

Q. What contradictions exist in reported data, and how are they resolved?

  • Synthetic Yield Variability : Yields range from 60–85% due to competing Z-isomer formation. Resolution involves optimizing reaction time (6–12 hrs) and using anhydrous solvents .
  • Crystallographic Disorder : Fluorine positional disorder in X-ray data requires constrained refinement (SHELXL) and validation via residual density maps .

Q. How is computational modeling applied to predict its pharmacological potential?

  • Docking Studies : Hydrazones are screened against enzymes (e.g., kinases, proteases) using AutoDock Vina. The fluorophenyl group enhances binding to hydrophobic pockets .
  • ADMET Predictions : In silico tools (e.g., SwissADME) assess bioavailability, showing moderate LogP (~2.5) and blood-brain barrier permeability .

Q. Key Methodological Recommendations

  • Synthesis : Use Schlenk techniques to exclude moisture for high-purity yields.
  • Crystallization : Slow evaporation from methanol/acetone mixtures produces diffraction-quality crystals .
  • Data Validation : Cross-reference NMR shifts with calculated (GIAO) values to confirm assignments .

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